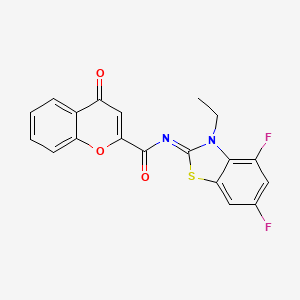

![molecular formula C12H14N2OS B2671911 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide CAS No. 300712-74-7](/img/structure/B2671911.png)

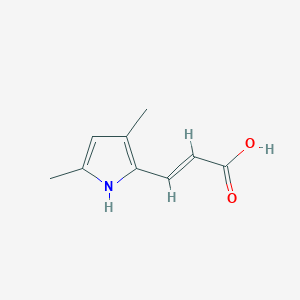

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Antiproliferative Activity : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide has shown promising antiproliferative effects against cancer cells. Researchers investigate its potential as a novel chemotherapeutic agent, particularly in inhibiting tumor growth .

- Targeting Specific Pathways : The compound’s structure suggests interactions with specific cellular pathways. Scientists explore its impact on cell cycle regulation, apoptosis, and angiogenesis .

- Neuroprotective Properties : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide may have neuroprotective effects. Researchers study its ability to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases.

- Potential for Alzheimer’s and Parkinson’s : Investigations focus on whether this compound could modulate key proteins associated with Alzheimer’s and Parkinson’s diseases.

- Semiconducting Properties : Due to its conjugated structure, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide exhibits semiconducting behavior. Researchers explore its use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

- Photovoltaic Applications : Investigations into its photovoltaic properties aim to enhance solar cell efficiency.

- Structure-Activity Relationship (SAR) : Researchers analyze the compound’s structure to design derivatives with improved pharmacological properties. SAR studies guide modifications for enhanced bioactivity .

- Hybrid Molecules : Scientists explore hybrid molecules by combining N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide with other pharmacophores to create multifunctional drugs .

- Fluorescent Properties : The compound’s fluorescence makes it suitable for cellular imaging. Researchers develop fluorescent probes based on its structure to visualize cellular processes and protein localization.

- Enzyme Targets : Scientists investigate whether N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide can inhibit specific enzymes involved in disease pathways. This information aids drug discovery .

- Protein-Ligand Interactions : Structural studies explore how the compound interacts with target proteins, providing insights for rational drug design .

Cancer Research and Treatment

Neurological Disorders

Materials Science and Optoelectronics

Drug Design and Medicinal Chemistry

Biological Imaging and Probes

Chemical Biology and Enzyme Inhibition

Propiedades

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-7(2)11(15)14-12-9(6-13)8-4-3-5-10(8)16-12/h7H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVDLBBIPWUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)